molecular formula C9H8N4O B5528936 2-cyano-N'-(3-pyridinylmethylene)acetohydrazide

2-cyano-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No. B5528936
M. Wt: 188.19 g/mol
InChI Key: BHDFKOGGZICNNJ-KPKJPENVSA-N
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Description

Synthesis Analysis

The synthesis of 2-cyano-N'-(3-pyridinylmethylene)acetohydrazide and related compounds typically involves the condensation of cyanoacetohydrazides with aldehydes or ketones. For example, the reaction of isonicotinaldehyde with 2-cyanoacetohydrazide yields (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide, a closely related compound used as a precursor for synthesizing various pyridine derivatives through reactions with different arylidene malononitriles, malononitrile, and acetylacetone (Mohamed et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives of 2-cyanoacetohydrazide has been characterized by techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy. These analyses reveal details about the stereochemistry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and properties of these compounds. For instance, benzohydrazone derivatives have been described to display trans configurations with respect to the C=N double bonds, with their structures further stabilized by N–H···O hydrogen bonds and weak π···π interactions (Xin Zhou & Jing‐jun Ma, 2012).

Chemical Reactions and Properties

2-Cyanoacetohydrazide derivatives engage in various chemical reactions, leading to the formation of heterocyclic compounds such as pyrazoles, pyranes, pyridines, and pyrroles. The choice of nucleophilic or electrophilic reagents, reaction conditions, and the precursor's structure dictate the type of cyclization or condensation reaction, enabling the synthesis of a wide array of heterocyclic compounds with potential biological activity (Mohamed Ahmed Elian Sophy & M. A. M. A. Reheim, 2023).

properties

IUPAC Name

2-cyano-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-4-3-9(14)13-12-7-8-2-1-5-11-6-8/h1-2,5-7H,3H2,(H,13,14)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDFKOGGZICNNJ-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide

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